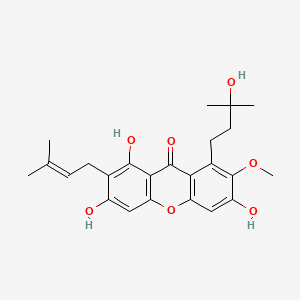

Garcinone D

概要

説明

この化合物は、抗酸化、抗癌、神経保護特性を含む多様な薬理作用により、注目を集めています .

2. 製法

合成ルートと反応条件: ガルシノン Dを含むキサントン類の合成には、通常、ポリフェノールとサリチル酸が使用されます。古典的な方法の1つは、これらの化合物を脱水剤として酢酸無水物と共に加熱することです。 別の方法は、塩化亜鉛と塩化ホスホリルを使用して、より高い収率とより短い反応時間でキサントンを生成することです .

工業的生産方法: ガルシノン Dの工業的生産はあまり文書化されていませんが、一般的には、高い収率と純度を確保するために、環境に優しい試薬と最適化された反応条件を用いた有機合成の原則に従っています。 マイクロ波加熱やパラジウムや銅などの金属触媒の使用などの方法が、効率的な合成のために検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including Garcinone D, typically involves the use of polyphenols and salicylic acids. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent. Another method uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows the principles of organic synthesis involving eco-friendly reagents and optimized reaction conditions to ensure high yield and purity. Methods such as microwave heating and the use of metal catalysts like palladium and copper have been explored for efficient synthesis .

化学反応の分析

反応の種類: ガルシノン Dは、以下を含むさまざまな化学反応を起こします。

酸化: ガルシノン Dは、酸化されてキノンを生成することができます。

還元: それは、還元されてヒドロキノンを生成することができます。

置換: 芳香環上で求電子置換反応が起こり得ます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ化剤などの試薬が、酸性または塩基性条件下で使用されます。

主な生成物:

酸化: キノン。

還元: ヒドロキノン。

置換: ハロゲン化またはニトロ化キサントン。

科学的研究の応用

Biological Activities

Garcinone D exhibits a range of biological activities, including:

- Neuroprotection : Research indicates that this compound promotes the proliferation of C17.2 neural stem cells through the activation of the STAT3/Cyclin D1 pathway and Nrf2/HO-1 signaling pathways. This suggests its potential role in neuroregenerative therapies .

- Intestinal Barrier Protection : In studies involving HT-29 cells, this compound was shown to enhance tight junction protein levels and inhibit oxidative stress-induced intestinal epithelial barrier dysfunction. This dual mechanism suggests its utility in gastrointestinal health .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound has been implicated in reducing inflammation through various pathways, making it a candidate for conditions characterized by chronic inflammation .

Neurodegenerative Disorders

This compound's ability to promote neural stem cell proliferation positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of critical pathways involved in cell survival and proliferation could aid in developing regenerative strategies .

Gastrointestinal Health

By protecting the intestinal barrier and enhancing tight junction integrity, this compound may be beneficial in treating conditions like inflammatory bowel disease (IBD) and other gastrointestinal disorders where barrier dysfunction plays a key role .

Cancer Therapy

Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanisms may include modulation of cell cycle regulators and apoptosis pathways, making it a candidate for further investigation in cancer treatment protocols .

Case Study 1: Neuroprotection

A study conducted on C17.2 neural stem cells demonstrated that this compound significantly increased cell proliferation and survival rates compared to control groups. The findings suggest its potential application in therapies aimed at enhancing neural regeneration post-injury or in neurodegenerative diseases .

Case Study 2: Intestinal Health

In an experimental model using HT-29 cells, this compound was shown to significantly improve epithelial barrier function by upregulating proteins associated with tight junctions, thereby providing insights into its potential use for preventing or treating gastrointestinal disorders related to barrier dysfunction .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Activation of STAT3/Cyclin D1 pathway | Enhanced neural stem cell proliferation |

| Gastrointestinal Health | Upregulation of tight junction proteins | Improved intestinal barrier function |

| Cancer Therapy | Induction of apoptosis and inhibition of tumor growth | Potential anticancer agent |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduction of chronic inflammation |

作用機序

ガルシノン Dは、複数のメカニズムを通じて効果を発揮します。

抗酸化活性: 核内因子エリスロイド2関連因子2(Nrf2)経路を活性化し、抗酸化酵素の発現を促進し、酸化ストレスを軽減します.

抗癌活性: 癌細胞において、アポトーシス、オートファジー、細胞周期停止を誘導します。

神経保護活性: ベータアミロイドの凝集を阻害し、ヘムオキシゲナーゼ-1(HO-1)タンパク質レベルを上昇させることで神経保護を強化します.

類似化合物との比較

ガルシノン Dは、その特定の構造的特徴と生物活性により、キサントンの中でもユニークです。類似の化合物には、以下が含まれます。

α-マンゴスチン: 強力な抗酸化作用と抗癌作用で知られています.

γ-マンゴスチン: 強力な神経保護効果を示します.

ガルシノン C: 構造は似ていますが、置換パターンが異なり、生物活性も異なります.

生物活性

Garcinone D (GarD), a natural xanthone derived from Garcinia mangostana, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its mechanisms of action, pharmacological potential, and implications for health.

Overview of this compound

This compound is part of a broader class of compounds known as xanthones, which are recognized for their antioxidant, anti-inflammatory, and anticancer properties. Research indicates that GarD exhibits significant biological effects, particularly in promoting cell proliferation and enhancing cellular protective mechanisms.

- Cell Proliferation :

- Antioxidant Activity :

- Anti-Inflammatory Effects :

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Neural Stem Cell Proliferation : A study demonstrated that GarD significantly promotes the proliferation of neural stem cells via the STAT3/Cyclin D1 pathway, indicating its potential in neuroregenerative therapies .

- Intestinal Health : Research showed that GarD protects against intestinal epithelial barrier dysfunction by enhancing tight junction integrity and inhibiting reactive oxygen species (ROS) production. This dual mechanism could be beneficial in treating gastrointestinal disorders .

- Oxidative Stress Response : Another study highlighted that GarD activates Nrf2-mediated pathways, which are crucial for cellular defense against oxidative stress. This activation leads to increased expression of antioxidant proteins such as HO-1 .

特性

IUPAC Name |

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALNCRUIKOKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420547 | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107390-08-9 | |

| Record name | Garcinone D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107390-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 204 °C | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。